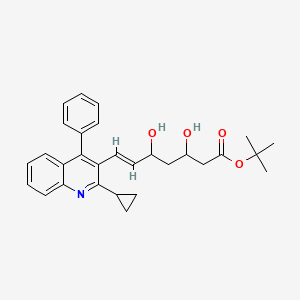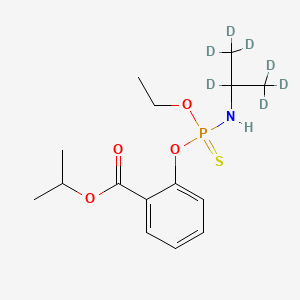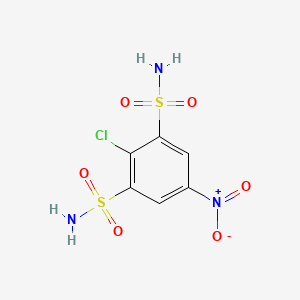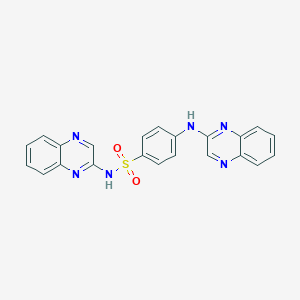
L-Acfm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Acetylcarnitine fumarate (L-Acfm) is a compound that combines L-acetylcarnitine, an acetylated form of the amino acid derivative carnitine, with fumaric acid. L-acetylcarnitine is known for its role in energy production and mitochondrial function, while fumaric acid is involved in the citric acid cycle. This compound is often used in dietary supplements and has been studied for its potential benefits in various health conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Acetylcarnitine fumarate is synthesized through the esterification of L-acetylcarnitine with fumaric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of L-acetylcarnitine fumarate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for use in dietary supplements and pharmaceuticals.
Analyse Chemischer Reaktionen
Types of Reactions
L-Acetylcarnitine fumarate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-acetylcarnitine and fumaric acid.
Oxidation: L-acetylcarnitine can undergo oxidation to form acetyl-CoA, which enters the citric acid cycle.
Substitution: The acetyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Enzymatic oxidation using carnitine acetyltransferase.
Substitution: Alcohols or other acyl donors, catalysts such as acids or bases.
Major Products Formed
Hydrolysis: L-acetylcarnitine and fumaric acid.
Oxidation: Acetyl-CoA.
Substitution: Various acyl-carnitine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in mitochondrial function and energy metabolism.
Medicine: Investigated for its potential benefits in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, as well as in conditions like depression and chronic fatigue syndrome.
Industry: Used in the formulation of dietary supplements aimed at improving cognitive function, energy levels, and overall health.
Wirkmechanismus
L-Acetylcarnitine fumarate exerts its effects through several mechanisms:
Energy Production: L-acetylcarnitine is converted to acetyl-CoA, which enters the citric acid cycle to produce ATP.
Neuroprotection: It has antioxidant properties and can protect neurons from oxidative stress.
Mitochondrial Function: Enhances mitochondrial function and biogenesis, improving cellular energy metabolism.
Neurotransmitter Regulation: Modulates the levels of neurotransmitters such as acetylcholine, which is important for cognitive function.
Vergleich Mit ähnlichen Verbindungen
L-Acetylcarnitine fumarate can be compared with other similar compounds:
L-Carnitine: While L-carnitine is involved in fatty acid transport, L-acetylcarnitine has additional benefits related to acetyl group donation and neuroprotection.
Propionyl-L-carnitine: This compound is similar but has a propionyl group instead of an acetyl group, which affects its metabolic and therapeutic properties.
L-Carnitine tartrate: Another form of L-carnitine combined with tartaric acid, used primarily for its benefits in sports nutrition.
L-Acetylcarnitine fumarate stands out due to its combined benefits of energy production, neuroprotection, and mitochondrial enhancement, making it a unique and valuable compound in both research and practical applications.
Eigenschaften
Molekularformel |
C21H35NO3S |
|---|---|
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
methyl (2R)-2-acetamido-3-[(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate |
InChI |
InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11-,18-13+/t20-/m0/s1 |
InChI-Schlüssel |
MXSBUVKSWFWHTQ-NNCUDPSNSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)



![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)

![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)

